4-bromo-N-isobutylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 4-bromo-N-isobutylbenzamide involves several key steps, including bromination, oxyalkylation, and the formation of specific functional groups. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a compound sharing a similar synthesis pathway, has been optimized through a three-step process starting from commercially available precursors. This process showcases the synthetic versatility of brominated benzamide derivatives and their potential as intermediates in organic synthesis (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of bromobenzamide derivatives, including those similar to 4-bromo-N-isobutylbenzamide, often features significant interactions, such as type I and type II halogen···halogen contacts. These interactions play a crucial role in the modulation of the compound's physical and chemical properties, as well as in the formation of cocrystals with other organic compounds, demonstrating the importance of molecular structure analysis in understanding the behavior and reactivity of such compounds (Tothadi et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 4-bromo-N-isobutylbenzamide and related compounds encompasses a wide range of reactions, including brominative cyclization processes that enable the synthesis of various heterocyclic derivatives. These reactions highlight the compound's utility in organic synthesis, particularly in the construction of complex molecular architectures from simple starting materials (Wang et al., 2018).
Physical Properties Analysis
The physical properties of bromobenzamide derivatives can be significantly influenced by their molecular structure, as seen in the crystallographic analysis of related compounds. These analyses provide insights into the compound's solid-state behavior, stability, and potential interactions in crystalline materials, which are essential for the development of new materials and pharmaceutical formulations (Fun et al., 2009).
Chemical Properties Analysis
The chemical properties of 4-bromo-N-isobutylbenzamide, including reactivity, stability, and interaction with other molecules, are crucial for its application in various fields. Studies on similar brominated compounds reveal their potential in forming stable structures with unique reactivity patterns, facilitating the development of novel synthetic routes and applications in chemical research (He et al., 2014).
Scientific Research Applications
Bromophenols, including those related to 4-bromo-N-isobutylbenzamide, have been synthesized and shown to be effective inhibitors of enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Bayrak et al., 2017).
Bromobenzamide derivatives have been synthesized as intermediates for drugs like febuxostat, indicating their importance in pharmaceutical applications (Wang et al., 2016).
4-bromo-N-isobutylbenzamide-related compounds have been studied in the context of dopamine D-2 antagonist remoxipride, highlighting their relevance in neuropsychopharmacology (Gawell et al., 1989).
Certain analogs of glibenclamide, a diabetes medication, have been synthesized by modifying the structure with 4-bromo-3,5-dimethoxy benzamide, underscoring their potential in diabetes treatment (Ahmadi et al., 2014).
The biocatalytic production of (S)-4-bromo-3-hydroxybutyrate, an intermediate for statin compounds, is a significant area of research, highlighting the compound's relevance in cholesterol management (Asako et al., 2009).
Studies on N-(4-Bromophenyl)-4-nitrobenzamide suggest potential applications in electro-optical fields due to its hyperpolarizability, and as an antibacterial drug based on docking studies (Dwivedi & Kumar, 2019).
Investigations into antidiabetic effects of certain bromobenzamide derivatives, such as SN158, through PPARα/γ dual activation, indicate their potential in treating type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Bromobenzamides have been used in the preparation of radiobromination products for PET imaging, particularly in mental health research (Lang et al., 2009).
Safety And Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
properties
IUPAC Name |
4-bromo-N-(2-methylpropyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHXIBMUKXWKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351366 | |
Record name | 4-bromo-N-isobutylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-isobutylbenzamide | |
CAS RN |
161768-66-7 | |
Record name | 4-bromo-N-isobutylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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